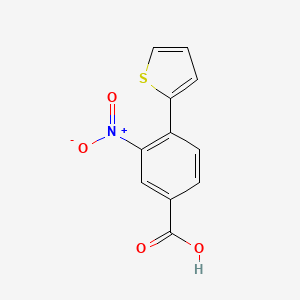

3-Nitro-4-(thiophen-2-YL)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Nitro-4-(thiophen-2-yl)benzoic acid is an organic compound that features a nitro group, a thiophene ring, and a benzoic acid moiety. This compound is of interest due to its unique structural properties, which make it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-(thiophen-2-yl)benzoic acid typically involves the nitration of 4-(thiophen-2-yl)benzoic acid. The process can be summarized as follows:

Nitration Reaction: 4-(thiophen-2-yl)benzoic acid is treated with a nitrating mixture, usually composed of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the benzoic acid ring.

Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration: Using industrial nitrating agents and reactors designed for large-scale chemical production.

Continuous Flow Systems: To enhance efficiency and safety, continuous flow systems may be employed, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(thiophen-2-yl)benzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Coupling Reactions: The thiophene ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Catalysts: Palladium catalysts for coupling reactions.

Major Products

Amino Derivatives: From the reduction of the nitro group.

Substituted Benzoic Acids: From nucleophilic substitution reactions.

Coupled Products: From coupling reactions involving the thiophene ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of 3-nitro-4-(thiophen-2-YL)benzoic acid exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The nitro group in the compound may play a crucial role in enhancing its cytotoxic effects against various cancer types, including breast and colon cancers .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. It has shown effectiveness against several bacterial strains, suggesting that its unique structural features allow it to interact with biological targets effectively. The mechanism often involves the bioreduction of the nitro group to form reactive intermediates that disrupt cellular functions in pathogens.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize various derivatives through electrophilic aromatic substitution reactions or coupling reactions with other functional groups. The presence of both nitro and thiophene moieties provides unique reactivity patterns that are beneficial for creating complex organic structures.

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors and sensors. Its thiophene component contributes to enhanced conductivity and stability in electronic applications. Research into polymer composites incorporating this compound is ongoing, with promising results regarding their mechanical and electrical properties .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Mechanism Investigation

A study explored the effects of this compound on the HCT116 colon cancer cell line. The compound was found to induce apoptosis through the upregulation of pro-apoptotic genes such as Bax and p53 while downregulating anti-apoptotic genes like Bcl2. Flow cytometric analysis revealed significant cell cycle arrest at the G1/S phase, indicating its potential as a therapeutic agent against colon cancer .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of related compounds derived from this compound. The study demonstrated that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of bacterial cell membranes and interference with metabolic pathways.

Mechanism of Action

The mechanism by which 3-nitro-4-(thiophen-2-yl)benzoic acid exerts its effects depends on the specific application:

Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.

Chemical Reactivity: The nitro and thiophene groups provide sites for further chemical reactions, allowing the compound to act as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

4-(Thiophen-2-yl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Nitrobenzoic acid: Lacks the thiophene ring, which reduces its versatility in coupling reactions.

4-Nitrobenzoic acid: Similar in having a nitro group but lacks the thiophene ring, affecting its overall reactivity and applications.

Uniqueness

3-Nitro-4-(thiophen-2-yl)benzoic acid is unique due to the combination of a nitro group and a thiophene ring on the benzoic acid scaffold. This combination enhances its reactivity and makes it suitable for a wide range of chemical and biological applications.

Biological Activity

3-Nitro-4-(thiophen-2-YL)benzoic acid is an organic compound notable for its unique chemical structure, which includes a nitro group and a thiophene ring. This combination of functional groups contributes to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

- Molecular Formula : C10H7N1O2S

- Molecular Weight : Approximately 233.26 g/mol

- Appearance : Yellow crystalline solid

- Solubility : Soluble in various organic solvents

The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction within biological systems. This process generates reactive intermediates that may interact with cellular macromolecules, such as proteins and nucleic acids, leading to alterations in cellular signaling pathways and metabolic processes. The thiophene moiety also enhances the compound's ability to interact with biological targets due to its unique electronic properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antibacterial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.95 µg/mL |

| Candida albicans | 3.90 µg/mL |

| Aspergillus niger | 5.00 µg/mL |

These findings indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Various studies have evaluated its cytotoxic effects on different cancer cell lines:

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| MCF-7 | 15.1 | Breast Cancer |

| PC-3 | 28.7 | Prostate Cancer |

| HeLa | 25.9 | Cervical Cancer |

The compound demonstrated selective activity against specific cancer types, indicating its potential as a therapeutic agent in oncology .

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of benzoic acid highlighted that compounds similar to this compound exhibit significant antibacterial activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that the compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The presence of the nitro group is crucial for this activity, as it facilitates the generation of reactive oxygen species (ROS), leading to cell death .

Properties

Molecular Formula |

C11H7NO4S |

|---|---|

Molecular Weight |

249.24 g/mol |

IUPAC Name |

3-nitro-4-thiophen-2-ylbenzoic acid |

InChI |

InChI=1S/C11H7NO4S/c13-11(14)7-3-4-8(9(6-7)12(15)16)10-2-1-5-17-10/h1-6H,(H,13,14) |

InChI Key |

UFOOHRVZAIGRSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.